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Compound of Interest

Compound Name: XL228

Cat. No.: B8049575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

XL228 is a potent, synthetic, multi-targeted protein kinase inhibitor with significant potential in

antineoplastic therapy. This small molecule inhibitor demonstrates a broad spectrum of activity

by targeting several key tyrosine and serine/threonine kinases crucial for cancer cell

proliferation, survival, angiogenesis, and metastasis. This technical guide provides a

comprehensive overview of the function of XL228, including its mechanism of action, target

profile, and supporting experimental data.

Core Mechanism of Action
XL228 functions by binding to and inhibiting the activity of multiple protein kinases involved in

oncogenic signaling pathways. By blocking the phosphorylation events mediated by these

kinases, XL228 effectively disrupts the downstream signaling cascades that drive tumor growth

and progression. Its multi-targeted nature allows it to overcome resistance mechanisms that

can arise from the redundancy of signaling pathways in cancer cells.

Target Profile and Inhibitory Activity
XL228 has been shown to potently inhibit a range of kinases. The primary targets and their

respective inhibitory concentrations are summarized below.
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Target Kinase IC50 / Ki Value Enzyme/Cell-based Reference

Bcr-Abl 5 nM (IC50) Biochemical [1][2]

Bcr-Abl (T315I

mutant)
1.4 nM (Ki) Biochemical [1][3]

Aurora A 3.1 nM (IC50) Biochemical [1][3]

Aurora B >10 nM (Cellular) Cellular [4]

IGF-1R 1.6 nM (IC50) Biochemical [1][3]

Src 6.1 nM (IC50) Biochemical [1][3]

Lyn 2 nM (IC50) Biochemical [1][3]

FGFR1-3 Sub-20 nM (Cellular) Cellular Kinase ELISA [4]

ALK ~200 nM (Cellular) Cellular Kinase ELISA [4]

Table 1: Inhibitory Activity of XL228 Against Key Protein Kinases. IC50 and Ki values represent

the concentration of XL228 required to inhibit 50% of the kinase activity or the inhibition

constant, respectively.

Signaling Pathways Targeted by XL228
The therapeutic potential of XL228 stems from its ability to simultaneously modulate multiple

critical cancer-related signaling pathways.

Abl and Bcr-Abl Signaling in CML
XL228 is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous

Leukemia (CML).[5] It effectively inhibits both the wild-type and the T315I mutant form of Bcr-

Abl, which is resistant to other tyrosine kinase inhibitors.[1][5] Inhibition of Bcr-Abl blocks

downstream signaling through pathways such as STAT5, leading to the suppression of

proliferation and induction of apoptosis in CML cells.[1]
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Experimental Workflow: Aurora Kinase Inhibition Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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